2-(Dipropylamino)ethanol

Catalog No.
S749813
CAS No.
3238-75-3
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dipropylamino)ethanol

CAS Number

3238-75-3

Product Name

2-(Dipropylamino)ethanol

IUPAC Name

2-(dipropylamino)ethanol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-3-5-9(6-4-2)7-8-10/h10H,3-8H2,1-2H3

InChI Key

SWKPGMVENNYLFK-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCO

Canonical SMILES

CCCN(CCC)CCO

The exact mass of the compound 2-(Dipropylamino)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Dipropylamino)ethanol (DPEA, CAS 3238-75-3) is a heavily hindered tertiary amino alcohol characterized by its dual propyl substitution and single ethanol group. In industrial and advanced laboratory settings, it is primarily procured as a high-capacity solvent for CO2 capture (gas sweetening), a specialized ligand for metal-organic frameworks (MOFs), and a low-volatility precursor for biocides and pharmaceuticals [1]. Its defining commercial value lies in its specific steric profile, which prevents direct carbamate formation during CO2 absorption, and its exceptionally low vapor pressure compared to lower-chain analogs, ensuring minimal solvent loss and extended operational lifespan in continuous processes [2].

Procuring lower-chain tertiary amines, such as 2-(dimethylamino)ethanol (DMEA) or 2-(diethylamino)ethanol (DEEA), as direct substitutes for DPEA compromises both process efficiency and safety. While DMEA and DEEA share the same core functional groups, their reduced steric hindrance alters metal-ligand dissociation constants in coordination chemistry, leading to unpredictable stability in MOF dispersions and fluorescent sensors [1]. More critically for industrial scale-up, the shorter alkyl chains drastically increase volatility; substituting DPEA with DMEA results in a massive increase in vapor pressure and a drop in boiling point from >190°C to 134°C. This directly translates to unacceptable solvent makeup costs, increased fugitive emissions, and higher toxicity risks in open or continuous-flow scrubbing architectures [2].

Suppressed Volatility for Continuous-Flow Gas Sweetening

2-(Dipropylamino)ethanol (DPEA) exhibits a highly suppressed volatility profile compared to lower-chain alkanolamines. While the industry-standard 2-(dimethylamino)ethanol (DMEA) has a boiling point of 134°C and significant vapor pressure at ambient conditions, DPEA possesses a much higher boiling point (71-72°C at 17 Torr, translating to >190°C at atmospheric pressure) and negligible ambient vapor pressure [1]. This structural modification drastically reduces evaporative losses in continuous-flow scrubbing architectures.

Evidence DimensionVolatility / Boiling Point
Target Compound Data71-72°C at 17 Torr (>190°C at 1 atm)
Comparator Or BaselineDMEA: 134°C at 1 atm
Quantified Difference>50°C increase in normal boiling point
ConditionsStandard atmospheric vs. reduced pressure distillation

Minimizes solvent makeup costs and mitigates fugitive emission risks in open or continuous-cycle industrial gas treating.

Bicarbonate-Selective Pathway for Maximized CO2 Loading

The dual propyl substitution on DPEA creates severe steric hindrance around the nitrogen center, completely inhibiting the formation of stable carbamates during CO2 absorption. Instead, the reaction is forced entirely down the bicarbonate formation pathway. This mechanism allows DPEA to achieve a theoretical CO2 loading capacity of 1.0 mol CO2 per mol of amine, whereas unhindered primary and secondary amines are stoichiometrically limited to 0.5 mol CO2 per mol of amine [1].

Evidence DimensionTheoretical CO2 Loading Capacity
Target Compound Data1.0 mol CO2 / mol amine
Comparator Or BaselinePrimary/Secondary Amines (e.g., MEA): 0.5 mol CO2 / mol amine
Quantified Difference100% increase in theoretical molar capacity
ConditionsAqueous amine gas treating systems

Doubles the theoretical carbon capture capacity per mole of amine, significantly reducing the required solvent volume and circulation rates.

Tunable Lewis Basicity for Metal-Ligand Complexes

The dipropyl substitution on DPEA provides a precise degree of steric hindrance that modulates its Lewis basicity without completely occluding the nitrogen lone pair. This allows DPEA to form stable coordinate bonds with transition metals (e.g., Zn2+) with specific dissociation constants that differ from less hindered analogs like DEEA or overly hindered analogs like tert-butyl derivatives [1]. This predictable binding behavior is critical for synthesizing solution-processable metal-organic frameworks (MOFs) and dual-metal buffered fluorescent sensors where precise ligand-metal stoichiometry (1:1 or 1:2) is required [2].

Evidence DimensionSteric modulation of Lewis basicity
Target Compound DataDipropyl substitution (moderate steric bulk)
Comparator Or BaselineDimethyl/Diethyl (low bulk) or tert-Butyl (high bulk)
Quantified DifferenceOptimized steric profile for specific dissociation constants
ConditionsMetal-ligand complexation (e.g., Zn2+ binding)

Provides a structurally tuned precursor for advanced materials where precise control over metal-ligand dissociation is a strict design requirement.

Low-VOC Precursor for Microbially Stable Formulations

DPEA is utilized as a high-value tertiary amine building block in the formulation of biocides and microbially stabilizing agents. Unlike shorter-chain amines that contribute to high volatile organic compound (VOC) emissions and strong odors, DPEA's extended alkyl chains and higher molecular weight (145.24 g/mol) inherently reduce VOC content [1]. This makes it a highly effective neutralizing additive and supplementary pigment dispersant in paints, coatings, and metalworking fluids where strict environmental and occupational exposure limits apply.

Evidence DimensionVOC Contribution and Odor Profile
Target Compound DataLow VOC, reduced odor (MW 145.24 g/mol)
Comparator Or BaselineLower-chain amines (e.g., DMEA, MW 89.14 g/mol)
Quantified DifferenceSignificantly reduced volatility and odor threshold
ConditionsAqueous paints, coatings, and biocidal formulations

Enables the formulation of compliant, low-odor industrial coatings and biocides without sacrificing antimicrobial efficacy or pH stability.

High-Capacity Solvent for Carbon Capture and Gas Sweetening

Due to its strictly bicarbonate-forming mechanism and exceptionally low vapor pressure, DPEA is an ideal candidate for aqueous amine scrubbing systems. It is particularly suited for continuous-flow industrial gas sweetening where minimizing solvent makeup costs and maximizing CO2 loading per cycle are critical procurement priorities [1].

Surface Functionalization of Solution-Processable MOFs

Leveraging its specific steric profile and Lewis basicity, DPEA is utilized as a dispersion-stabilizing ligand for metal-organic frameworks. It coordinates with metal nodes on the MOF surface, preventing agglomeration and enabling the formulation of stable, solution-processable mixed matrix membranes [2].

Precursor for Biocides and Quaternary Ammonium Additives

DPEA serves as a high-value tertiary amine building block for the synthesis of quaternary ammonium compounds used as fuel additives and biocides. Its dipropyl groups provide a specific lipophilic balance that enhances the solubility and efficacy of the resulting active pharmaceutical or antimicrobial ingredients compared to lower-chain derivatives [3].

XLogP3

1.4

Boiling Point

196.0 °C

UNII

0916206V9S

Sequence

G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3238-75-3

Wikipedia

2-(dipropylamino)ethanol

Dates

Last modified: 08-15-2023

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